tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Mechanism of Action
Target of Action
Piperazine derivatives are generally known to interact with a variety of receptors and enzymes, which can lead to a wide spectrum of biological activities .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring enhance favorable interaction with macromolecules .
Biochemical Pathways
Piperazine derivatives are often used as building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Result of Action
It’s known that compounds containing piperazine rings can exhibit a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate typically involves the reaction of 2-bromophenylamine with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups present in the molecule.
Coupling Reactions: It can undergo coupling reactions such as Buchwald-Hartwig amination, where it reacts with aryl halides to form new carbon-nitrogen bonds.
Common Reagents and Conditions:
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Buchwald-Hartwig amination, the product would be a new arylamine derivative .
Scientific Research Applications
Chemistry: tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships of piperazine-based drugs .
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting the central nervous system. It is a key intermediate in the synthesis of drugs used to treat conditions such as depression and anxiety .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Comparison with Similar Compounds
- tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: While all these compounds share the piperazine core, they differ in the substituents attached to the piperazine ring. These differences can significantly impact their biological activity and chemical reactivity. For example, tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate has a bromine atom, which can participate in unique substitution reactions compared to its analogs .
Properties
IUPAC Name |
tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMJBDSLYRIKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585965 | |
Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
494773-35-2 | |
Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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